

Spectroscopic and Physicochemical Characterization of (S)-3-Methoxypyrrolidine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-Methoxypyrrolidine

Cat. No.: B038263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of **(S)-3-Methoxypyrrolidine**. While direct experimental spectra for this specific compound are not widely published, this document compiles expected spectroscopic data based on the analysis of its functional groups and analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of **(S)-3-Methoxypyrrolidine** in research and development.

Physicochemical Properties

(S)-3-Methoxypyrrolidine is a heterocyclic organic compound with the molecular formula $C_5H_{11}NO$.^[1] Its structure consists of a pyrrolidine ring substituted with a methoxy group at the 3-position, conferring chirality to the molecule.

Property	Value	Source
Molecular Formula	C5H11NO	PubChem[1]
Molecular Weight	101.15 g/mol	PubChem[1]
IUPAC Name	(3S)-3-methoxypyrrolidine	-
CAS Number	120099-61-8	-
SMILES	CO[C@H]1CNCC1	-

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(S)-3-Methoxypyrrolidine** based on established principles of NMR, IR, and Mass Spectrometry.

The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyrrolidine ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.9 - 4.1	m	1H	H-3
~3.3	s	3H	-OCH ₃
~2.8 - 3.2	m	4H	H-2, H-5
~1.9 - 2.2	m	2H	H-4
Variable	br s	1H	N-H

Note: The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

The carbon NMR spectrum will reflect the different chemical environments of the five carbon atoms in the molecule. Carbons bonded to the heteroatoms (N and O) are expected to be deshielded and appear at higher chemical shifts.[2]

Chemical Shift (ppm)	Assignment
~75 - 80	C-3
~55 - 60	-OCH ₃
~50 - 55	C-2
~45 - 50	C-5
~30 - 35	C-4

The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in **(S)-3-Methoxypyrrolidine**, namely the secondary amine and the ether linkage.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Medium, Sharp	N-H stretch (secondary amine)
2850 - 3000	Medium to Strong	C-H stretch (aliphatic)
1070 - 1150	Strong	C-O stretch (ether)
1000 - 1250	Medium	C-N stretch (aliphatic amine) [5]

The mass spectrum, typically acquired using electron ionization (EI), is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the pyrrolidine ring.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

m/z	Relative Intensity	Assignment
101	Moderate	[M] ⁺ (Molecular Ion)
70	High	[M - OCH ₃] ⁺
57	High	[C ₃ H ₅ N] ⁺
44	High	[C ₂ H ₄ N] ⁺

Experimental Protocols

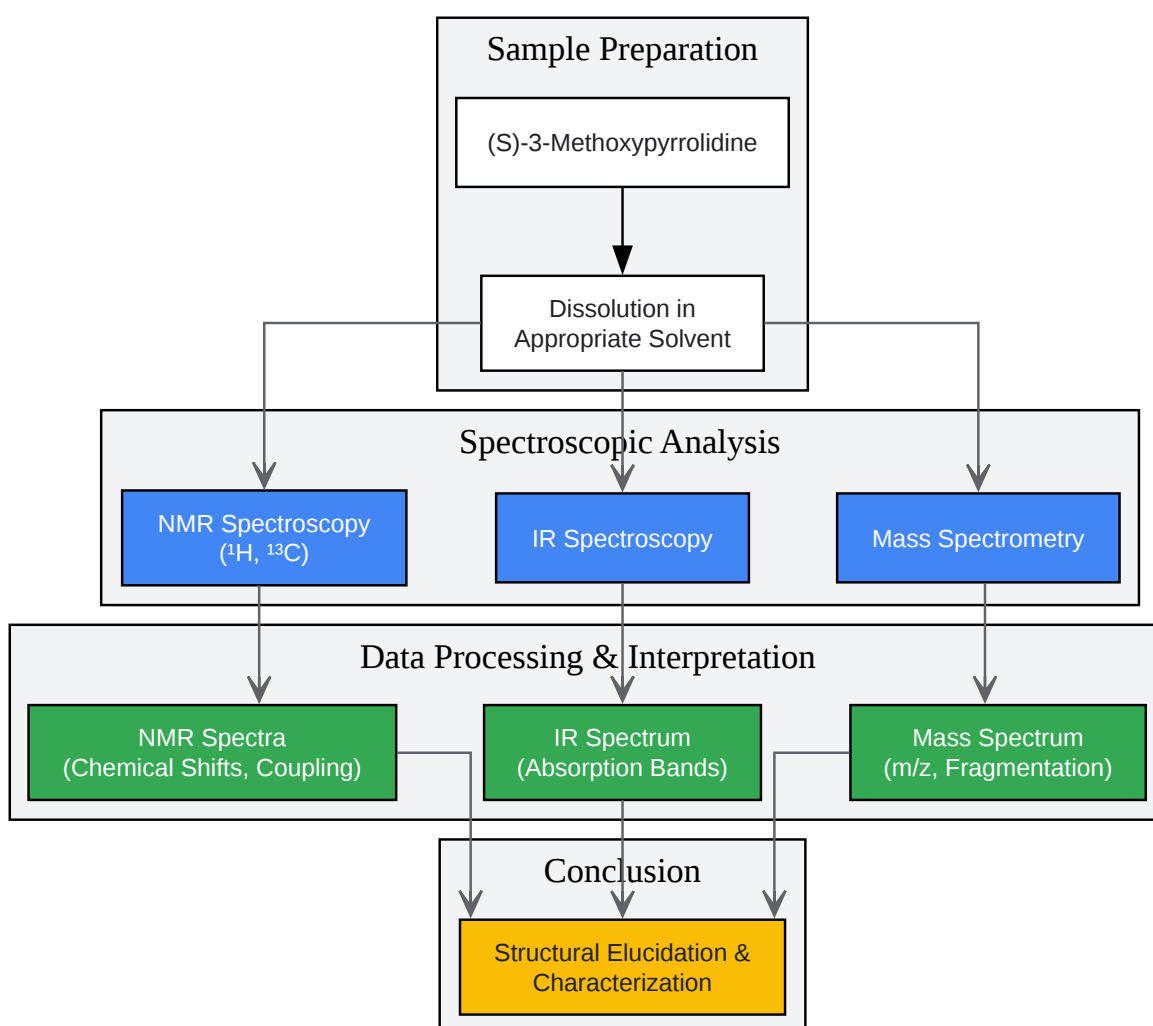
The following are generalized experimental protocols for obtaining the spectroscopic data for **(S)-3-Methoxypyrrolidine**.

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(S)-3-Methoxypyrrolidine** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to TMS (0 ppm).
- **Sample Preparation:** For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Instrumentation:** Use a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
- **Data Analysis:** Identify the characteristic absorption bands and compare them to correlation tables for known functional groups.
- **Sample Introduction:** Introduce a dilute solution of **(S)-3-Methoxypyrrolidine** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- **Ionization:** Employ electron ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **(S)-3-Methoxypyrrolidine**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Methoxypyrrolidine | C₅H₁₁NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic and Physicochemical Characterization of (S)-3-Methoxypyrrolidine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038263#spectroscopic-data-nmr-ir-ms-of-s-3-methoxypyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com